2-苯基-1,2-丙二胺

描述

2-Phenyl-1,2-propanediamine is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including materials science, organic synthesis, and pharmacology. The compound is characterized by the presence of an aromatic phenyl group attached to a propanediamine backbone, which allows for a variety of chemical modifications and interactions .

Synthesis Analysis

The synthesis of related diamine compounds has been explored through different methods. For instance, a diamine-containing oxyethylene unit was synthesized through nucleophilic displacement followed by catalytic reduction, which could be used to create polyimides with desirable properties . Another study reported the synthesis of 1,2-diamines through a highly diastereoselective three-component reaction involving an ammonium ylide intermediate . Additionally, a novel synthesis of 1-phenyl-1,2-propanediamines was achieved by opening chiral aziridines, allowing for the production of optically pure diastereomers . A one-pot Knoevenagel-Michael sequence was also developed for the synthesis of 2-aryl-1,3-propanediamines, demonstrating a simple route for the preparation of related compounds .

Molecular Structure Analysis

The molecular structure and conformation of compounds closely related to 2-Phenyl-1,2-propanediamine have been investigated. Gas-phase electron diffraction studies have shown that phenylglyoxal and 1-phenyl-1,2-propanedione, which share structural similarities with 2-Phenyl-1,2-propanediamine, adopt nonplanar conformations with the phenyl rings nearly coplanar with the carbonyl group . The crystal structure of a host compound, 2,2-di(p-hydroxyphenyl)propane, which is structurally similar to 2-Phenyl-1,2-propanediamine, was determined to exhibit high inclusion ability towards various molecules .

Chemical Reactions Analysis

The chemical reactivity of 2-Phenyl-1,2-propanediamine and its derivatives has been explored in various contexts. For example, the compound 3,3,3-Trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine was synthesized and its protolytic and complexation properties were studied, revealing selective reactivity towards transition metals . The structural and spectral characterization of 1-phenyl-1,2-propanedione bis{N(4)-alkylthiosemicarbazones} provided insights into the hydrogen bonding and intramolecular interactions of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of polyimides derived from diamines have been extensively studied. Polyimides synthesized from a diamine monomer exhibited a range of tensile strengths, elongation at break percentages, and thermal stability, with glass transition temperatures between 252 and 314°C . The study of protolytic equilibria and stability constants of metal complexes with 3,3,3-Trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine derivatives highlighted the influence of N-carboxyethyl groups on the stability and selectivity of these complexes .

科学研究应用

合成和材料应用

合成方法: 通过Knoevenagel-Michael双缩合后接触催化氢化,已经开发出一种合成2-苯基-1,3-丙二胺的合成途径,与2-苯基-1,2-丙二胺密切相关,表明了类似化合物的合成方法 (Iturriaga-Vásquez等,2006)。

牙科树脂复合材料: 1-苯基-1,2-丙二酮,是2-苯基-1,2-丙二胺的衍生物,在牙科树脂复合材料中作为光敏剂进行了研究。它与传统光敏剂进行了比较,以改善这些复合材料的物理性能 (Sun & Chae, 2000)。

催化应用: 对1,2-丙二胺的催化合成取得了进展,这是2-苯基-1,2-丙二胺的结构类似物。这包括描述了用于从各种前体制备1,2-丙二胺的催化剂和过程,表明了在催化和工业合成中的潜在应用 (Qin-we, 2015)。

医学和生物研究

- 生物医学应用: 对功能化了各种氨基化合物,包括1,3-丙二胺,与2-苯基-1,2-丙二胺相关的聚(3-羟基丁酸酯)的抗菌和抗癌性能进行了研究,显示出显著的抗菌和抗癌活性。这表明了类似功能化聚合物的潜在生物医学应用 (Abdelwahab et al., 2019)。

分析化学

- 分析应用: 对1-苯基-1,2-丙二酮-2-肟硫脲(与2-苯基-1,2-丙二胺相关)的分析性能进行了研究,强调了其在食用油和种子中光度法测定铜(II)和镍(II)中的应用,表明了它在分析化学中的相关性 (Reddy, Prasad, & Reddy, 2003)。

材料科学

- 纳米技术: 通过1,2-丙二胺辅助直接水热合成单晶赤铁矿纳米棒,展示了这种化合物在纳米材料合成中的作用以及对所得纳米棒形态的影响 (Li et al., 2009)。

安全和危害

未来方向

The production of 1,2-propanediol is a significant challenge for the chemical industry due to the increasing demand for this versatile product and the pro-ecological regulatory actions . Biobased 1,2-propanediol produced from renewable alternative raw materials has great potential to replace traditional petroleum-derived 1,2-propanediol with substantial environmental and economic benefits .

属性

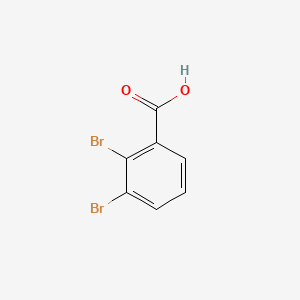

IUPAC Name |

2-phenylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTBDURSHGHHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967001 | |

| Record name | 2-Phenylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1,2-propanediamine | |

CAS RN |

5257-35-2 | |

| Record name | 1,2-Propanediamine, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005257352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。